2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, leading to various reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl derivatives: These compounds also feature an imidazole ring and have been investigated for their pharmacological properties.
Uniqueness
What sets 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both the sulfonyl and piperidine groups provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-11-13-20(14-12-17)32(29,30)24-23(25-22(26-24)19-9-4-3-5-10-19)31-16-21(28)27-15-7-6-8-18(27)2/h3-5,9-14,18H,6-8,15-16H2,1-2H3,(H,25,26) |
InChI Key |
DYIXFRFANYOSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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